molecular formula C8H5FN2O B581400 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde CAS No. 1190310-15-6

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Cat. No.: B581400
CAS No.: 1190310-15-6
M. Wt: 164.139
InChI Key: QILHLWLSZHECBY-UHFFFAOYSA-N
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Description

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a fluorinated heterocyclic compound with the molecular formula C8H5FN2O. It is a derivative of pyrrolopyridine, characterized by the presence of a fluorine atom at the 5-position and an aldehyde group at the 4-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .

Scientific Research Applications

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its potential biological activity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.

    Industry: It is utilized in the synthesis of specialty chemicals and advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde typically involves multi-step procedures starting from commercially available precursors. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis procedures. These methods emphasize cost-effectiveness, yield optimization, and process safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance production efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is unique due to the specific positioning of the fluorine atom and the aldehyde group, which imparts distinct chemical reactivity and biological activity. Its fluorinated nature enhances its stability and lipophilicity, making it a valuable compound in drug design and development .

Properties

IUPAC Name

5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-7-3-11-8-5(1-2-10-8)6(7)4-12/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILHLWLSZHECBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678427
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190310-15-6
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190310-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 250 mL round bottom flask equipped with a stirring bar was added (5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol (2.01 g, 12.10 mmol) in THF (100 mL) under nitrogen. Manganese dioxide (10.52 g, 121 mmol) was added and the reaction mixture was stirred at 60° C. for 2 h. The organics were filtered through a pad of Celite, rinsed with EtOAc (100 mL) and concentrated. The resulting solid was triturated with EtOAc (50 mL) and filtered to give the title compound as a light yellow solid (1.3 g, 65.5%). 1H NMR (400 MHz, CD3OD) δ 4.59 (s, 1 H) 5.34 (d, J=3.54 Hz, 1 H) 5.86-6.08 (m, 1 H) 6.58 (d, J=3.28 Hz, 1 H). [M+H] calc'd for C8H5FN2O, 165; found, 165.5.
Quantity
2.01 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.52 g
Type
catalyst
Reaction Step Two
Yield
65.5%

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